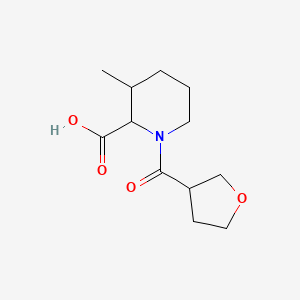
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid, also known as MOCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MOCP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This could explain its anticonvulsant and analgesic properties, as well as its neuroprotective effects.
Biochemical and Physiological Effects
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases. 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high purity when synthesized using optimized methods. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid in lab experiments. It has been found to be unstable in acidic conditions, which could limit its use in certain experiments. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has not been extensively studied in vivo, which could limit its potential applications in drug development.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid and its potential applications in drug development. Finally, it would be interesting to investigate the potential use of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 3-oxo-piperidine-2-carboxylic acid with 3-chloropropanal in the presence of sodium hydride, or the reaction of 3-oxo-piperidine-2-carboxylic acid with 3-chloropropan-1-ol in the presence of sodium hydride. Another method involves the reaction of 3-oxo-piperidine-2-carboxylic acid with ethyl 3-bromopropanoate in the presence of potassium carbonate. These methods have been optimized to produce high yields of 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid with minimal impurities.
Aplicaciones Científicas De Investigación
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, 3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-3-2-5-13(10(8)12(15)16)11(14)9-4-6-17-7-9/h8-10H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHUJAXIPBQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(oxolane-3-carbonyl)piperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6634409.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)
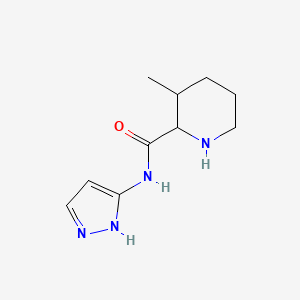
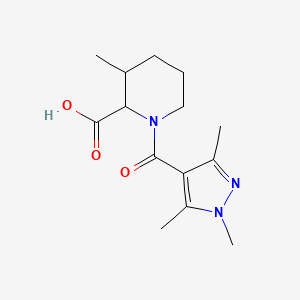
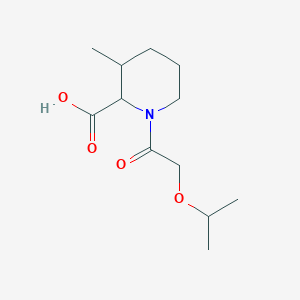

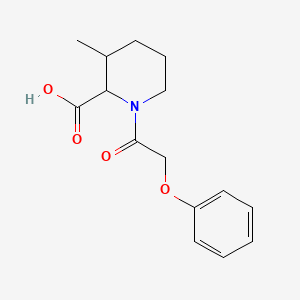

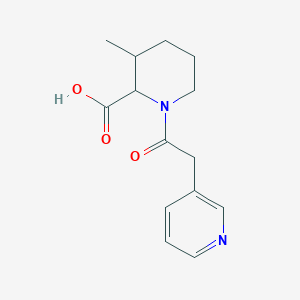
![1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)